molecular formula C9H6ClNO2 B6159825 2-(7-chloro-1,3-dioxaindan-5-yl)acetonitrile CAS No. 945244-08-6

2-(7-chloro-1,3-dioxaindan-5-yl)acetonitrile

Cat. No.: B6159825
CAS No.: 945244-08-6
M. Wt: 195.6
InChI Key:
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Description

2-(7-chloro-1,3-dioxaindan-5-yl)acetonitrile is a chemical compound with the molecular formula C9H6ClNO2 It is characterized by the presence of a chloro-substituted dioxane ring fused to an indane structure, with an acetonitrile group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-chloro-1,3-dioxaindan-5-yl)acetonitrile typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving appropriate diol and aldehyde precursors under acidic conditions.

    Attachment of the Acetonitrile Group:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetonitrile group, leading to the formation of carboxylic acids or amides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation with palladium on carbon.

    Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products:

    Oxidation: Carboxylic acids, amides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(7-chloro-1,3-dioxaindan-5-yl)acetonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(7-chloro-1,3-dioxaindan-5-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and acetonitrile groups play crucial roles in binding to active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-(7-chloro-1,3-dioxaindan-5-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an acetonitrile group.

    2-(7-chloro-1,3-dioxaindan-5-yl)methanol: Contains a hydroxyl group instead of an acetonitrile group.

    2-(7-chloro-1,3-dioxaindan-5-yl)ethylamine: Features an amine group in place of the acetonitrile group.

Uniqueness: 2-(7-chloro-1,3-dioxaindan-5-yl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct reactivity and binding properties compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

945244-08-6

Molecular Formula

C9H6ClNO2

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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